decaturin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

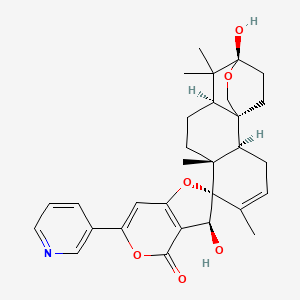

decaturin B is a natural product found in Penicillium thiersii with data available.

Applications De Recherche Scientifique

Antiinsectan Activity

One of the most significant applications of decaturin B is its antiinsectan activity . Research has demonstrated that this compound exhibits potent insecticidal properties against pests such as Spodoptera frugiperda (fall armyworm). In studies, this compound caused a reduction in pest populations by up to 89%, indicating its potential as a natural pesticide.

| Compound | Activity Against Spodoptera frugiperda | Reference |

|---|---|---|

| This compound | 89% reduction | |

| Decaturin D | 77% reduction | |

| Oxalicine B | 62% reduction |

Antifungal Properties

This compound is also noted for its antifungal properties . Studies have focused on its efficacy against various fungal pathogens, including Aspergillus flavus and Fusarium verticillioides. The compound has been isolated and tested for antifungal activity, showing promising results that suggest it could be developed into a biofungicide.

- Research Findings : Experiments conducted on extracts from solid-substrate fermentation cultures revealed that this compound effectively inhibits the growth of these fungi, making it a candidate for agricultural applications in crop protection .

Biochemical Research

In biochemical research, this compound serves as a model compound for studying the biosynthetic pathways of polyketides and terpenoids. Researchers have utilized genome mining techniques to elucidate the biosynthetic genes responsible for producing this compound and related compounds. This work enhances our understanding of natural product biosynthesis and could lead to engineered strains capable of producing higher yields of valuable metabolites.

- Gene Clusters : A study identified a cluster of genes responsible for the biosynthesis of this compound, providing insights into how these compounds are synthesized at a molecular level .

Pharmaceutical Potential

The unique chemical structure of this compound, which includes both pyridinyl-α-pyrone and diterpenoid moieties, makes it an interesting candidate for pharmaceutical development. Its biological activity suggests potential uses in drug discovery, particularly in developing new antifungal or insecticidal agents.

Analyse Des Réactions Chimiques

Formation of Decaturin E

OlcG catalyzes allylic oxidation of compound 7 , followed by spirocylization with water elimination to form decaturin E . This step establishes the core bicyclic structure.

Hydroxylation at C-29

OlcJ introduces a hydroxyl group at C-29 of decaturin E, producing decaturin F. Deletion of olcJ leads to accumulation of shunt products decaturin D (5 ) and G (8 ) .

Oxidative Rearrangement to 15-Deoxyoxalicine B

OlcB mediates the final oxidative rearrangement of decaturin A (3 ), likely via a 32- or 33-hydroxyl intermediate, to yield decaturin B .

Shunt Pathways

In gene deletion strains (olcK, olcL), intermediates are diverted:

-

OlcK/L disruption : Accumulation of decaturin C (4 ) and 15-deoxyoxalicine A (2 ) .

-

OlcJ deletion : Production of decaturin D (5 ) and G (8 ) via ketone oxidation .

Mechanistic Insights

-

Spirocylization : OlcG’s oxidation triggers a stereospecific cyclization, forming the spiro center .

-

Peroxisomal processing : OlcK (hydroxylase) and OlcL (transporter) may localize to peroxisomes for decaturin C maturation .

This pathway highlights the interplay of cytochrome P450s and dehydrogenases in diterpenoid diversification. While gaps remain in intermediate characterization, gene-targeting studies provide a robust framework for understanding this compound’s chemical genesis .

Propriétés

Formule moléculaire |

C30H35NO6 |

|---|---|

Poids moléculaire |

505.6 g/mol |

Nom IUPAC |

(1S,2R,3'S,6S,7R,10R,12S)-3',12-dihydroxy-5,7,11,11-tetramethyl-6'-pyridin-3-ylspiro[13-oxatetracyclo[10.2.2.01,10.02,7]hexadec-4-ene-6,2'-3H-furo[3,2-c]pyran]-4'-one |

InChI |

InChI=1S/C30H35NO6/c1-17-7-8-22-27(4,10-9-21-26(2,3)29(34)12-11-28(21,22)16-35-29)30(17)24(32)23-20(37-30)14-19(36-25(23)33)18-6-5-13-31-15-18/h5-7,13-15,21-22,24,32,34H,8-12,16H2,1-4H3/t21-,22-,24-,27+,28+,29-,30+/m0/s1 |

Clé InChI |

TWFKYYSBMIGIGV-SCBNGLQJSA-N |

SMILES isomérique |

CC1=CC[C@H]2[C@]([C@]13[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)(CC[C@@H]6[C@]27CC[C@@](C6(C)C)(OC7)O)C |

SMILES canonique |

CC1=CCC2C(C13C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)(CCC6C27CCC(C6(C)C)(OC7)O)C |

Synonymes |

decaturin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.